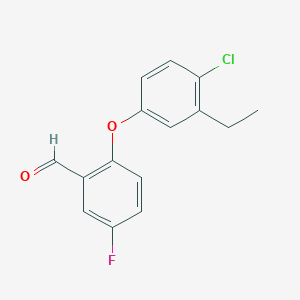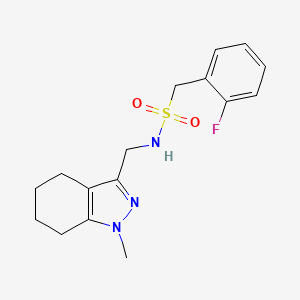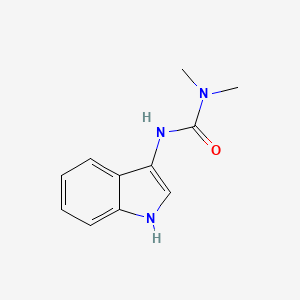
3-(1H-indol-3-yl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are significant because of their wide spectrum of biological activities . They are biologically important chemicals present in microorganisms, plants, and animals . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Synthesis Analysis
Indole derivatives have been a major area of focus for synthetic organic chemists, and numerous methods for the preparation of indoles have been developed . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structures . For example, they can be crystalline colorless in nature with specific odors .
Applications De Recherche Scientifique
- Researchers have developed a one-pot greener methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives . This involves a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile medium under reflux conditions. Sulfamic acid acts as a catalyst, forming three new bonds (2 C-C, 1 C-N) in the process. The resulting product contains bioactive moieties like indole, pyrrole, and naphthoquinone. Gram-scale synthesis is also feasible, and purification is straightforward via recrystallization .
- Indole derivatives are well-known for their diverse biological and pharmacological properties. The development of greener methodologies to access these compounds is crucial. The synthesized benzo[f]indole-4,9-dione derivatives exhibit activities such as antibacterial, anti-inflammatory, antibiotic, cytotoxic, anticancer, and antiviral effects .
- A specific derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide , has demonstrated anti-inflammatory activity. It was tested in vitro and in vivo, effectively mimicking rheumatoid arthritis. This compound holds promise as a potential candidate for arthritis treatment .
- Researchers have developed a hybrid compound containing (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide . This compound was studied for its pharmacological properties in inflammation models both in vitro and in vivo. Such compounds play a crucial role in drug discovery .
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 and HIV-2 strains. These compounds exhibited promising results in inhibiting viral replication in acutely infected cells .
- Quinone moieties, including those found in benzo[f]indole-4,9-dione derivatives, play a structural role in various natural and synthetic compounds. Naturally occurring quinones are found in plants, bacteria, and fungi. They exhibit cytotoxic activity against human tumor cell lines .
Multicomponent Synthesis
Biological and Pharmacological Properties
Anti-Inflammatory Activity
Hybrid Compounds for Inflammation Models
Anti-HIV Activity
Structural Role and Natural Occurrence
Mécanisme D'action
Target of Action
Indole derivatives, such as 3-(1H-indol-3-yl)-1,1-dimethylurea, have been found to bind with high affinity to multiple receptors . These compounds are known to target various proteins and enzymes, playing a significant role in numerous biological processes . .
Mode of Action
The mode of action of indole derivatives is diverse, depending on the specific derivative and its target. Generally, these compounds interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have significant molecular and cellular effects.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(2)11(15)13-10-7-12-9-6-4-3-5-8(9)10/h3-7,12H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGWSLQGZYDRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-1,1-dimethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

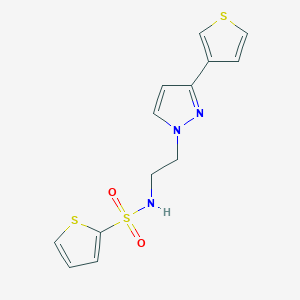
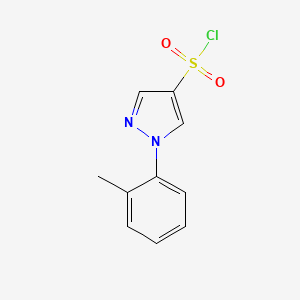

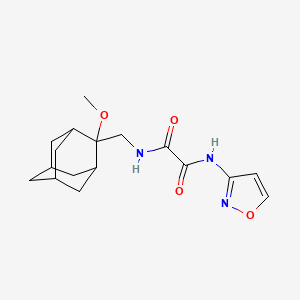

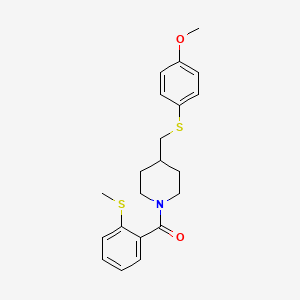
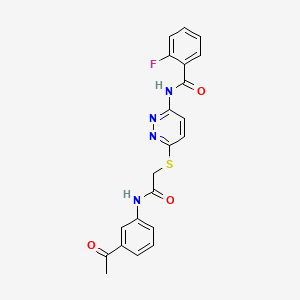
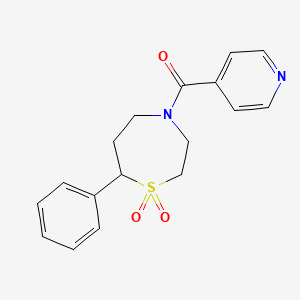
![(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecane dihydrochloride](/img/no-structure.png)
![1-[2-(2-Aminoethyl)piperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;dihydrochloride](/img/structure/B2833878.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2833880.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2833881.png)
